Cas no 7149-64-6 (2-methyl-1-phenyl-3,4-dihydro-1h-isoquinoline)
7149-64-6 structure
Product Name:2-methyl-1-phenyl-3,4-dihydro-1h-isoquinoline
Numero CAS:7149-64-6
MF:C16H17N
MW:223.312884092331
CID:1748642
PubChem ID:251645
Update Time:2025-04-21
2-methyl-1-phenyl-3,4-dihydro-1h-isoquinoline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-methyl-1-phenyl-3,4-dihydro-1h-isoquinoline
- SureCN8415128
- AC1L5KB2
- 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- Oprea1_574755
- 2-methyl-1-phenyl-1,2,3,4-tetrahydro-isoquinoline
- Oprea1_032773
- AC1Q1HNF
- 2-Methyl-1-phenyl-1,2,3,4-tetrahydro-isochinolin
- NSC72278
- NCIOpen2_003822
- SureCN8415128; AC1L5KB2; 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline; Oprea1_574755; 2-methyl-1-phenyl-1,2,3,4-tetrahydro-isoquinoline; Oprea1_032773; AC1Q1HNF; 2-Methyl-1-phenyl-1,2,3,4-tetrahydro-isochinolin; NSC72278; NCIOpen2_003822;
- NSC 72278
- BDBM50017054
- DTXSID20290986
- NSC-72278
- CHEMBL278781
- 7149-64-6
- SCHEMBL8415128
- 1-phenyl-N-methyl-1,2,3,4-tetrahydro-isoquinoline
-
- Inchi: 1S/C16H17N/c1-17-12-11-13-7-5-6-10-15(13)16(17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3
- Chiave InChI: MKANNBGMJZQSFY-UHFFFAOYSA-N
- Sorrisi: N1(C)CCC2C=CC=CC=2C1C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 223.13621
- Massa monoisotopica: 223.136
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 17
- Conta legami ruotabili: 1
- Complessità: 244
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.5
- Superficie polare topologica: 3.2Ų
Proprietà sperimentali
- Densità: 1.055
- Punto di ebollizione: 321.2°C at 760 mmHg
- Punto di infiammabilità: 134.7°C
- Indice di rifrazione: 1.587
- PSA: 3.24
- LogP: 3.20180
2-methyl-1-phenyl-3,4-dihydro-1h-isoquinoline Letteratura correlata
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
7149-64-6 (2-methyl-1-phenyl-3,4-dihydro-1h-isoquinoline) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso